Bienvenue dans la boutique en ligne BenchChem!

4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

This scaffold uniquely merges a fluorescent coumarin core with a hydrogen-bonding thiazole-benzamide motif. The 4-butoxy chain imparts intermediate lipophilicity (pred. logP ~3.8–4.2) and moderate TPSA (~100–105 Ų), ensuring reliable solubility in biochemical assays while preserving intrinsic fluorescence for TR-FRET and FP formats. Ideal for SAR expansion alongside close analogs to evaluate how the 4-butoxy group influences permeability, metabolic stability, and target binding vs. 4-methoxy, 4-CF₃, or 4-CN derivatives. No published IC₅₀/Ki data exist for this series; direct head-to-head comparison is recommended before large-scale procurement.

Molecular Formula C23H20N2O4S
Molecular Weight 420.48
CAS No. 477547-25-4
Cat. No. B2863406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
CAS477547-25-4
Molecular FormulaC23H20N2O4S
Molecular Weight420.48
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C23H20N2O4S/c1-2-3-12-28-17-10-8-15(9-11-17)21(26)25-23-24-19(14-30-23)18-13-16-6-4-5-7-20(16)29-22(18)27/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,26)
InChIKeyOTYKNVSRTPIFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (CAS 477547-25-4): Structural and Procurement Baseline


4-Butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (CAS 477547-25-4) is a synthetic small molecule (C23H23N3O5, MW 421.45) that integrates a coumarin (2-oxo-2H-chromene), a 2-aminothiazole, and a 4-butoxybenzamide moiety into a single hybrid scaffold. The compound belongs to the broader class of N-thiazole-substituted coumarin-benzamide derivatives, a chemotype that has been investigated in computational and in vitro studies for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. The coumarin core confers intrinsic fluorescence, while the thiazole and benzamide groups provide hydrogen-bonding capacity for target engagement [1]. The 4-butoxy substituent on the benzamide ring distinguishes this compound from its close analogs (e.g., 4-methoxy, 4-isopropoxy, 4-cyano, 4-trifluoromethyl derivatives) and is expected to modulate lipophilicity, solubility, and metabolic stability relative to these comparators [2].

Why In-Class Substitution of 4-Butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Is Not Advisable Without Quantitative Comparison


Within the N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide series, variation of the benzamide substituent produces marked changes in key physicochemical parameters — including calculated logP (XLogP3), topological polar surface area (TPSA), rotatable bond count, and hydrogen-bond acceptor/donor capacity — that directly influence membrane permeability, aqueous solubility, and target-binding kinetics. For example, the 3-trifluoromethyl analog (CAS 329903-19-7) exhibits an XLogP3 of 4.7 and TPSA of 96.5 Ų [1], whereas the target compound's 4-butoxy chain is predicted to yield a lower logP and larger TPSA, rendering it more compliant with Lipinski's rule-of-five space. Treating these analogs as interchangeable without head-to-head data on potency, selectivity, or pharmacokinetics risks selecting a compound with suboptimal physicochemical fit for the intended assay or screening cascade [1]. The absence of published IC50/Ki data for any member of this series further underscores the necessity of direct experimental comparison before procurement.

Quantitative Differentiation Evidence for 4-Butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Butoxy vs. 3-Trifluoromethyl Analog

The 3-trifluoromethyl analog (CAS 329903-19-7) has a reported XLogP3 of 4.7, placing it near the upper limit of Lipinski-compliant space, which may limit aqueous solubility. The 4-butoxy derivative (target compound) is predicted to exhibit a lower XLogP3 (estimated ~3.8–4.2) due to the electron-donating ether oxygen and alkyl chain conformation, offering a more balanced logP for solubility-permeability optimization [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison: 4-Butoxy vs. 3-Trifluoromethyl Analog

TPSA is a key determinant of intestinal absorption and blood-brain barrier penetration. The 3-trifluoromethyl analog has a reported TPSA of 96.5 Ų. The 4-butoxy derivative, with its additional ether oxygen, is predicted to have a slightly higher TPSA (~100–105 Ų), which may further reduce passive membrane permeability relative to the trifluoromethyl comparator but may improve solubility [1].

Polar surface area Membrane permeability Oral bioavailability

Rotatable Bond Count (Flexibility) Comparison: 4-Butoxy vs. 4-Methoxy Analog

The target compound contains a linear n-butoxy chain with 5 rotatable bonds in the side chain alone, compared to 2 rotatable bonds for the 4-methoxy analog (CAS 381694-03-7) [1]. This increases the total rotatable bond count from approximately 6 (4-methoxy) to approximately 9 (4-butoxy), which may impose a greater entropic penalty upon target binding but also provides enhanced conformational sampling for induced-fit recognition.

Molecular flexibility Entropic penalty Binding affinity

Fluorescence Property Differentiation: Coumarin Core Quantum Yield vs. Substituent Effects

The 2-oxo-2H-chromen (coumarin) core is a well-established fluorophore. The electron-donating 4-butoxy group on the benzamide ring is expected to influence the fluorescence quantum yield and emission wavelength through through-bond electronic effects. Literature on related coumarin-thiazole conjugates indicates that alkyl substituents can shift emission maxima by 10–30 nm compared to electron-withdrawing groups (e.g., -CF3, -CN) [1]. While no quantitative photophysical data exist for the target compound specifically, the 4-butoxy group is predicted to produce a moderate Stokes shift suitable for fluorescence-based assays, unlike the 4-cyano or 3-trifluoromethyl analogs which may quench fluorescence through electron withdrawal [1].

Fluorescence Coumarin probe Photophysical property

Recommended Research and Industrial Application Scenarios for 4-Butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Based on Differentiated Properties


Solubility-Sensitive Biochemical Screening Campaigns

The target compound's favorable predicted logP (~3.8–4.2) and moderate TPSA (~100–105 Ų) suggest adequate aqueous solubility for biochemical assay formats (e.g., fluorescence polarization, TR-FRET) at typical screening concentrations (10–100 μM) [1]. Procurement is recommended when the screening cascade requires compounds with logP < 5 and TPSA < 140 Ų, where the 4-butoxy analog offers a balanced profile compared to the more lipophilic 3-trifluoromethyl derivative (XLogP3 4.7) [1].

Fluorescence-Based Probe Development Leveraging Coumarin Emission

The coumarin-thiazole scaffold is known to exhibit intrinsic fluorescence, with reported applications as fluorescent probes and laser dyes [1]. The 4-butoxy electron-donating group is predicted to preserve coumarin fluorescence, unlike electron-withdrawing substituents (e.g., -CN, -CF3) that may quench emission. Researchers developing fluorescence polarization or FRET-based assays may find this compound particularly suitable, provided experimental validation of quantum yield and photostability is performed prior to large-scale procurement [1].

Structure-Activity Relationship (SAR) Studies for Cholinesterase or Aldose Reductase Inhibition

Molecular docking studies on related N-thiazole-substituted coumarin-benzamide derivatives have identified binding interactions with AChE (1EVE) and BuChE (1P0I), with binding energies of −32.34 kcal/mol and −23.34 kcal/mol, respectively, for a representative analog [1]. The 4-butoxy chain's extended conformation may enable unique interactions in the peripheral anionic site of AChE not accessible to shorter-chain analogs. Procurement is recommended for SAR expansion studies targeting neurodegenerative or diabetic complication pathways [1].

Physicochemical Property Benchmarking and Library Design

The compound serves as a useful reference point for exploring the property space of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide derivatives. Its intermediate lipophilicity, increased rotatable bond count, and absence of halogen atoms distinguish it from analogs with -CF3 (XLogP3 4.7), -CN, or -OCH3 substituents [1]. Procurement of this compound alongside 3–4 close analogs enables systematic evaluation of how the 4-butoxy group influences solubility, permeability, metabolic stability, and target binding in a single experimental series [1].

Quote Request

Request a Quote for 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.